3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide
Description
Properties
IUPAC Name |
3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-37-16-8-14-29-23(34)13-15-33-27(36)26-25(20(17-30-26)19-9-4-3-5-10-19)32-28(33)39-18-24(35)31-21-11-6-7-12-22(21)38-2/h3-7,9-12,17,30H,8,13-16,18H2,1-2H3,(H,29,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXYHATFJEJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 478.61 g/mol. The presence of multiple functional groups, including a pyrimidine core and methoxy groups, indicates potential interactions with biological targets.
Biological Activities
1. Anticancer Properties
Research indicates that compounds with similar structures to the pyrrolo[3,2-d]pyrimidine framework exhibit anticancer activity by targeting various signaling pathways involved in tumor growth and survival. For instance:
- Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : A study highlighted that certain pyrido[2,3-d]pyrimidines demonstrated significant cytotoxicity against prostate (PC-3) and lung (A-549) cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
2. Enzyme Inhibition
The compound may also act as an inhibitor for myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases:
- Selectivity : MPO inhibitors have shown promise in treating autoimmune disorders by reducing oxidative stress and inflammation . The design of similar compounds has focused on achieving high selectivity over other peroxidases, minimizing side effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit tumor cell proliferation effectively. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 1.54 | CDK inhibition leading to G1 phase arrest |
| A-549 | 3.36 | Induction of apoptosis via caspase activation |
These findings suggest that the compound could be developed into a therapeutic agent for specific cancers.
Structure-Activity Relationship (SAR)
The structure of the compound allows for modifications that can enhance its biological activity:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives similar to this compound have shown promising anticancer properties . For instance, studies have demonstrated that fused thiophene derivatives can inhibit key signaling pathways involved in cancer cell proliferation, such as VEGFR-2 and AKT pathways. These compounds induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .
Antiviral Properties
The compound's structure suggests it may interact with viral proteins or enzymes, making it a candidate for antiviral drug development. Specifically, derivatives targeting the HIV capsid have shown efficacy in inhibiting viral replication .
Enzyme Inhibition
The presence of functional groups allows this compound to act as an inhibitor for various enzymes involved in metabolic pathways. Its interaction with enzyme active sites can alter enzymatic activity, which is critical for developing drugs targeting metabolic disorders.
Case Studies
- Anticancer Research : A study published in MDPI highlighted the anticancer activity of pyrrolopyrimidine derivatives similar to this compound. These studies showed significant inhibition of tumor cell growth and induction of apoptosis .
- Antiviral Studies : Another study focused on phenylalanine derivatives indicated potential antiviral effects against HIV by targeting the viral capsid protein . This suggests that our compound could also be explored for similar applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and SAR Insights
Key Observations:
C7 Substitution :
- Bromine at C7 (e.g., in sulfonamide derivatives) maximizes DPP-IV inhibition , while the phenyl group in the target compound may trade potency for improved selectivity or solubility.
- Halogenation (e.g., chloro in ) enhances antiproliferative activity but increases toxicity .
N3/N5 Tail :
- Methoxypropylamide in the target compound may enhance solubility compared to butyl () or sulfonamide () groups.
Table 2: Activity Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
Insights:
Structural Insights from Crystallography and Docking
- Bridge Modifications : The thioether bridge in the target compound may offer conformational flexibility over oxygen or methylene bridges, as seen in SHMT2/GARFTase inhibitors .
Q & A
Basic Research Question
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry, as demonstrated for related triclinic crystals (e.g., P1 space group, R factor < 0.06) .
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d6) to verify methoxypropyl and phenyl substituents. Compare chemical shifts (e.g., δ 3.84 ppm for methoxy groups) to literature analogs .
- FTIR-ATR : Confirm carbonyl (1650–1750 cm⁻¹) and thioether (600–700 cm⁻¹) functional groups .
Advanced Consideration : Pair HRMS (ESI) with isotopic pattern analysis to validate molecular formula (e.g., <2 ppm mass error) and detect trace impurities .
How can computational methods predict the reactivity of the pyrrolo[3,2-d]pyrimidine core during functionalization?
Advanced Research Question
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density at reactive sites (e.g., C-2 for nucleophilic substitution) .
- Reaction path screening : Apply automated software (e.g., GRRM) to explore transition states and energetics for thioglycolic acid coupling .
- Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to assess their impact on reaction barriers .
How should researchers address contradictory spectral data during characterization?
Advanced Research Question
- Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks (e.g., methoxypropyl chain conformers) by variable-temperature studies .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., phenyl vs. pyrrolopyrimidine protons) .
- Cross-validate with XRD : Compare experimental bond lengths/angles (e.g., C–S = 1.81 Å) to computational models .
What strategies are effective for studying the compound’s stability under varying pH and temperature?
Basic Research Question
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) and identify volatile byproducts .
Advanced Consideration : Use Arrhenius modeling to extrapolate shelf-life under storage conditions (e.g., 4°C vs. ambient) .
How can researchers investigate isomer formation during synthesis?
Advanced Research Question
- Chiral HPLC : Detect enantiomers if asymmetric centers form during amidation (e.g., N-(3-methoxypropyl) group) .
- NOESY NMR : Identify spatial proximity between substituents to distinguish regioisomers (e.g., 4-oxo vs. 7-phenyl positioning) .
What methodologies are recommended for elucidating the compound’s reaction mechanisms?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., C–S bond formation) .
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize short-lived species via LC-MS .
How can in silico tools predict biological activity against target proteins?
Advanced Research Question
- Molecular docking : Screen against kinase domains (e.g., EGFR) using PyMOL/AutoDock to assess binding affinity of the pyrrolopyrimidine core .
- ADMET prediction : Estimate pharmacokinetics (e.g., logP ≈ 3.5) and toxicity risks using SwissADME or ADMETlab .
What green chemistry approaches reduce waste in large-scale synthesis?
Basic Research Question
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles, as described for Suzuki couplings in related compounds .
How can AI-driven platforms enhance experimental design for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
